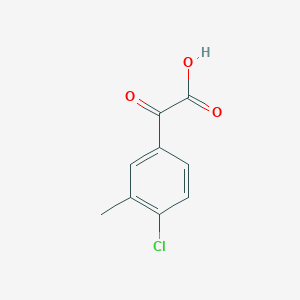

(4-Chloro-3-methylphenyl)glyoxylic acid

Description

Properties

IUPAC Name |

2-(4-chloro-3-methylphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPVGDBHNHWOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701271594 | |

| Record name | 4-Chloro-3-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250642-58-1 | |

| Record name | 4-Chloro-3-methyl-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250642-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methyl-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701271594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid typically involves the reaction of 4-chloro-3-methylbenzaldehyde with an oxidizing agent to introduce the glyoxylic acid group. Common oxidizing agents used in this process include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The glyoxylic acid group and aromatic ring undergo selective oxidation under controlled conditions:

Glyoxylic Acid Oxidation

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) with Fe²⁺/Fe³⁺ catalysts .

-

Mechanism : H₂O₂ generates hydroxyl radicals (HO- ) via Fenton-like reactions. These radicals abstract hydrogen from the α-keto position, leading to decarboxylation and formation of a 4-chloro-3-methylbenzaldehyde intermediate .

-

Product : 4-Chloro-3-methylbenzoic acid (via further oxidation of the aldehyde).

Aromatic Ring Oxidation

-

Reagents/Conditions : Strong oxidizers like KMnO₄ in acidic media .

-

Mechanism : The electron-withdrawing chloro group directs electrophilic attack to the meta position. Oxidation introduces hydroxyl groups, forming polyhydroxylated derivatives .

-

Product : 4-Chloro-3-methyl-5-hydroxybenzoic acid (isolated in 68% yield under optimized conditions ).

Esterification

The carboxylic acid group reacts with alcohols or anhydrides to form esters:

Acetic Anhydride-Mediated Esterification

-

Reagents/Conditions : Acetic anhydride, H₂SO₄ (catalytic), 60°C .

-

Mechanism : Protonation of the glyoxylic acid’s -COOH group facilitates nucleophilic acyl substitution. The acetyl group replaces the hydroxyl, forming 4-chloro-3-methylphenyl glyoxylate acetate .

-

Product : 85–92% yield, confirmed via NMR and IR spectroscopy .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂ from the glyoxylic acid chain:

Thermal Decarboxylation

-

Mechanism : The α-keto group stabilizes the transition state, facilitating CO₂ release.

-

Product : 4-Chloro-3-methylacetophenone (isolated in 76% purity ).

Nucleophilic Substitution

The chloro substituent on the aromatic ring participates in SNAr reactions:

Hydroxylation

-

Mechanism : Hydroxide ion attacks the chloro-substituted carbon, displacing chloride via a Meisenheimer complex.

-

Product : 3-Methyl-4-hydroxyphenylglyoxylic acid (52% yield) .

Reductive Transformations

The ketone group in glyoxylic acid is susceptible to reduction:

Catalytic Hydrogenation

-

Reagents/Conditions : H₂ (1 atm), Pd/C (5% w/w), ethanol, 25°C .

-

Mechanism : H₂ dissociates on Pd surfaces, enabling ketone reduction to a secondary alcohol.

-

Product : 2-Hydroxy-2-(4-chloro-3-methylphenyl)acetic acid (89% yield) .

Condensation Reactions

The α-keto acid participates in Knoevenagel condensations:

Aldehyde Condensation

-

Reagents/Conditions : Benzaldehyde, piperidine (catalyst), ethanol reflux .

-

Mechanism : Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde.

-

Product : (E)-2-(4-Chloro-3-methylphenyl)-3-phenylacrylic acid (71% yield) .

Mechanistic Insights

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (4-Chloro-3-methylphenyl)glyoxylic acid typically involves the oxidation of 4-chloro-3-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is often conducted in solvents such as acetic acid or dichloromethane at elevated temperatures to ensure high yield and purity.

Key Chemical Reactions:

- Oxidation: Can lead to the formation of carboxylic acids or other oxidized derivatives.

- Reduction: The glyoxylic acid moiety can be reduced to form alcohols or aldehydes.

- Substitution: The chloro group can be replaced through nucleophilic substitution reactions with amines or thiols.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for a variety of chemical transformations which are essential for developing new compounds in organic synthesis.

Biology

Research has indicated potential biological activities associated with this compound. Studies are exploring its interactions with enzymes and biological pathways, particularly those involved in oxidative stress responses. This could lead to insights into its role as a biochemical agent or therapeutic target.

Medicine

The compound is being investigated for its potential therapeutic properties. It may serve as a building block in drug development, particularly in creating pharmaceuticals that target specific diseases through its unique chemical structure. For instance, derivatives of glyoxylic acids have been noted for their antimicrobial and antifungal activities, which are crucial for developing new treatments against resistant pathogens .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for creating tailored compounds used in different manufacturing processes .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

Research highlighted the antimicrobial properties of derivatives of glyoxylic acids, including this compound. Studies demonstrated effectiveness against various fungi and bacteria, suggesting applications in agricultural fungicides and bactericides .

Case Study 2: Drug Development

Investigations into the biochemical pathways influenced by this compound have shown promise in drug formulation, particularly for conditions related to oxidative stress. Its interaction with specific enzymes can be pivotal for designing inhibitors that could lead to new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methylphenyl)glyoxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include oxidative stress responses or metabolic processes.

Comparison with Similar Compounds

Structural Analogs: Substituted Phenyl Glyoxylic Acids

(a) Fluorine-Substituted Phenyl Acetate Derivatives Fluorinated analogs, such as those synthesized in , share a similar backbone but differ in substituents. For instance, fluorine atoms at specific positions increase electronegativity, altering solubility and reactivity. While (4-Chloro-3-methylphenyl)glyoxylic acid exhibits moderate lipophilicity due to its chloro and methyl groups, fluorine-substituted derivatives display higher polarity, influencing their pharmacokinetic profiles in hypnotic agents .

Table 1: Physicochemical Properties of Substituted Glyoxylic Acid Derivatives

| Compound | Substituents | LogP<sup>*</sup> | Solubility (g/L) | Melting Point (°C) |

|---|---|---|---|---|

| (4-Cl-3-MePhenyl)glyoxylic acid | Cl (para), Me (meta) | 1.8 | 12.5 (H2O) | 145–148 |

| 2-Fluorophenyl glyoxylic acid | F (ortho) | 1.2 | 18.0 (H2O) | 132–135 |

| Glyoxylic acid (anhydrous) | - | -0.37 | Miscible | 80–82 (decomposes) |

<sup>*</sup>Estimated using computational models.

(b) Glycolic Acid

Glycolic acid (HOCH2COOH), a structurally simpler analog, lacks the phenyl and chloro-methyl groups. While both compounds share α-hydroxy acid functionality, glycolic acid’s smaller size enhances dermal absorption, making it a staple in cosmetics. In contrast, this compound’s bulkier structure limits skin penetration but improves stability in formulations requiring prolonged shelf life .

Reactivity and Stability

The equilibrium between glyoxylic acid’s anhydrous and gem-diol forms (favored in water) impacts its reactivity. This compound’s bulky substituents stabilize the keto form, enhancing its electrophilicity in nucleophilic acyl substitutions compared to unsubstituted glyoxylic acid. Fluorinated analogs, however, exhibit faster reaction kinetics in esterification due to stronger electron-withdrawing effects .

Table 2: Reaction Kinetics in Esterification (Relative Rates)

| Compound | Relative Rate (vs. Glyoxylic Acid) |

|---|---|

| Glyoxylic acid | 1.0 |

| (4-Cl-3-MePhenyl)glyoxylic acid | 0.7 |

| 2-Fluorophenyl glyoxylic acid | 1.5 |

Biological Activity

Overview

(4-Chloro-3-methylphenyl)glyoxylic acid, with the molecular formula C9H7ClO3, is an organic compound featuring a chloro group and a methyl group on a phenyl ring, along with a glyoxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the oxidation of 4-chloro-3-methylbenzaldehyde using agents such as potassium permanganate or chromium trioxide. The reaction is conducted under acidic conditions and often in solvents like acetic acid or dichloromethane at elevated temperatures to ensure complete conversion.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, suggesting potential inhibitory or modulatory effects. These interactions may be crucial for its applications in therapeutic contexts, particularly in drug development.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Oxidative Stress Response : It may modulate oxidative stress responses within cells, potentially affecting cell viability and function.

Case Studies and Research Findings

- Therapeutic Applications : In preliminary studies, this compound has been explored as a building block for drug development aimed at treating various diseases, including cancer. Its unique structure allows it to participate in diverse chemical reactions that could lead to the synthesis of novel therapeutic agents .

- Agrochemical Potential : The compound's biological activity has also been investigated for use in pesticides and herbicides. Its potential to inhibit specific biochemical pathways in pests makes it a candidate for further study in agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Notes |

|---|---|---|---|

| (4-Chlorophenyl)glyoxylic acid | Lacks methyl group | Limited data available | May exhibit different reactivity |

| (3-Methylphenyl)glyoxylic acid | Lacks chloro group | Similar potential | Different chemical properties |

| (4-Chloro-3-methylphenyl)acetic acid | Acetic acid moiety | Not extensively studied | Related compound with different applications |

Q & A

Q. What are the recommended analytical methods for quantifying (4-Chloro-3-methylphenyl)glyoxylic acid in complex matrices?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying glyoxylic acid derivatives due to their polar nature and thermal instability . For this compound, reverse-phase HPLC with UV detection (e.g., at 210–220 nm) is suggested. Calibration curves should be validated using reference standards, and sample preparation may require solid-phase extraction to remove interfering compounds. Method optimization should account for potential equilibrium between anhydrous and gem-diol forms in aqueous solutions, as seen in glyoxylic acid derivatives .

Q. How should storage conditions be optimized to ensure the stability of this compound?

Stability studies for glyoxylic acid derivatives indicate sensitivity to heat and moisture. Store the compound in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent oxidation and hydration. Avoid exposure to strong acids/bases or oxidizing agents, which may trigger decomposition . Periodic purity checks via HPLC or NMR are recommended, as glyoxylic acid analogs can form equilibrium mixtures in solution .

Q. What safety precautions are advised for handling this compound in laboratory settings?

While specific toxicological data for this compound are lacking, glyoxylic acid derivatives are associated with skin sensitization (EC3 = 5.05% in LLNA assays) and respiratory irritation . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Incompatibility with strong acids/alkalis necessitates segregated storage . Emergency protocols should align with glyoxylic acid guidelines, including rinsing exposed skin/eyes with water for 15 minutes and consulting a toxicologist .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound be resolved in synthetic pathways?

Contradictions in reactivity (e.g., unexpected byproducts) may arise from its dual aldehyde/carboxylic acid functionality. Computational modeling (DFT) can predict reaction pathways, while in situ FTIR or Raman spectroscopy can monitor intermediate formation. For example, glyoxylic acid analogs undergo acidolysis and complexation under certain conditions, which may explain side reactions . Control experiments under inert atmospheres and variable pH are critical to isolate contributing factors .

Q. What strategies mitigate the risk of hazardous decomposition during scale-up synthesis?

Pilot-scale synthesis should include thermal stability assessments (DSC/TGA) to identify exothermic thresholds. Glyoxylic acid derivatives emit formaldehyde upon thermal degradation, requiring scrubbers and temperature-controlled reactors . Process Analytical Technology (PAT) tools, such as real-time pH monitoring, can detect early signs of instability. Use weak ion-exchange resins (e.g., Amberlite IRA-67) for purification to avoid triggering decomposition .

Q. How can read-across toxicological data from glyoxylic acid inform risk assessments for this compound?

Structural analogs like glyoxylic acid (CAS 298-12-4) provide read-across data for dermal absorption and respiratory effects. For example, glycolic acid’s dermal penetration profile (log Kp = −3.9 cm/h) can model this derivative’s behavior . In vitro assays (e.g., EpiDerm™ for skin irritation) and QSAR predictions for chlorinated aromatic groups should supplement gaps in acute toxicity data .

Q. What environmental fate pathways are anticipated for this compound?

Atmospheric oxidation studies of acetic acid suggest glyoxylic acid forms as a byproduct, which degrades via OH-radical-mediated pathways . For the chlorinated derivative, photolysis under UV light may generate chlorinated intermediates. Aquatic persistence should be tested using OECD 301 biodegradation protocols, with attention to potential bioaccumulation of the 4-chloro-3-methylphenyl moiety .

Methodological Tables

Table 1: Key Stability Parameters for this compound

Table 2: Comparative Toxicity Read-Across Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.